molecular formula C7H14N2O5 B095999 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one CAS No. 18190-79-9

4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one

Cat. No. B095999
CAS RN: 18190-79-9
M. Wt: 206.2 g/mol
InChI Key: ZNLUHFSDKZRMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one, also known as HMMI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HMMI is a derivative of guanidine and has been found to exhibit interesting biological properties that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to inhibit the activity of DNA methyltransferase, which is an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one may be able to alter the expression of genes involved in cancer cell growth and induce apoptosis.

Biochemical And Physiological Effects

4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has also been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is its ability to selectively inhibit the activity of DNA methyltransferase, making it a promising candidate for developing new cancer therapies. However, one limitation of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one. One area of interest is in developing new cancer therapies based on 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one. Researchers are also interested in exploring the potential applications of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one in treating inflammatory diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one and to optimize its synthesis and formulation for use in lab experiments.

Synthesis Methods

4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one can be synthesized through a multistep reaction starting from guanidine. The first step involves the reaction of guanidine with formaldehyde to produce 1,3-diaminopropan-2-ol. This intermediate is then reacted with methyl iodide to produce 1,3-dimethylamino-2-propanol, which is further reacted with paraformaldehyde to produce 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one.

Scientific Research Applications

4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to exhibit a range of interesting biological properties that make it a promising candidate for scientific research. One of its most notable applications is in the field of cancer research. 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for developing new cancer therapies.

properties

IUPAC Name

4-hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5/c1-13-4-9-5(11)6(14-2)8(3-10)7(9)12/h5-6,10-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLUHFSDKZRMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(C(N(C1=O)CO)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939506
Record name 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one

CAS RN

18190-79-9
Record name 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18190-79-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one
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